2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
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Overview
Description
2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Triazole compounds, such as the one , are known to bind to a variety of enzymes and receptors in biological systems Triazole compounds are known to interact with a wide range of biological targets due to their versatile biological activities .
Mode of Action
The mode of action of triazole compounds often involves a transformation between the enol and keto forms after excited-state proton transfer . This transformation is a key aspect of the photophysical nature of these systems
Biochemical Pathways
Triazole compounds are known for their broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known to be readily capable of binding in the biological system , suggesting good bioavailability.
Result of Action
Triazole compounds are known for their broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The stability and efficacy of triazole compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction can influence various biochemical reactions. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Similar triazole compounds have shown inhibitory activities against certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is not fully elucidated. It is known that triazole compounds can interact with various biomolecules. For example, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, which could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is then attached through an etherification reaction, where the hydroxyl group of the piperidine-triazole intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates and materials with unique properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Similar in structure but lacks the piperidine and pyridine rings.
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a formyl group instead of the piperidine and pyridine rings.
1-(2-Phenyl-2H-1,2,3-triazole-4-yl)methyl benzoate: Contains a benzoate ester instead of the piperidine and pyridine rings.
Uniqueness
The uniqueness of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine lies in its combination of three distinct rings (triazole, piperidine, and pyridine), which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVBDOGLDGWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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